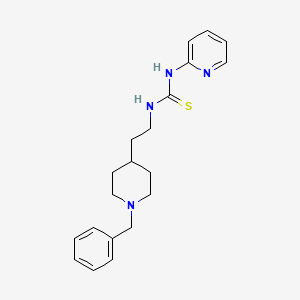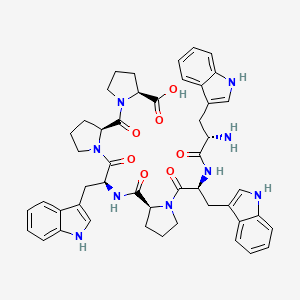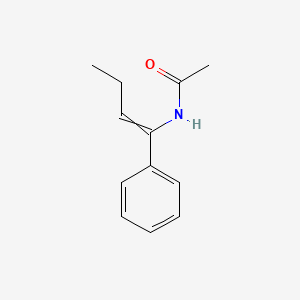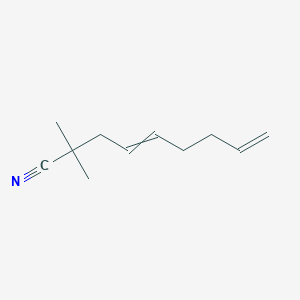
N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N'-2-pyridinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea is a complex organic compound that features a piperidine ring, a phenylmethyl group, and a pyridinylthiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea typically involves multiple steps. One common method includes the reaction of 1-(phenylmethyl)-4-piperidone with ethylenediamine to form an intermediate, which is then reacted with 2-pyridinyl isothiocyanate to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the pyridinyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved can include signal transduction mechanisms that affect cellular processes such as proliferation, apoptosis, or neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylurea
- N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylcarbamate
Uniqueness
N-(2-(1-(Phenylmethyl)-4-piperidinyl)ethyl)-N’-2-pyridinylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety, in particular, differentiates it from similar compounds like ureas and carbamates, potentially offering different reactivity and interaction profiles.
Propiedades
Número CAS |
146741-99-3 |
|---|---|
Fórmula molecular |
C20H26N4S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
1-[2-(1-benzylpiperidin-4-yl)ethyl]-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C20H26N4S/c25-20(23-19-8-4-5-12-21-19)22-13-9-17-10-14-24(15-11-17)16-18-6-2-1-3-7-18/h1-8,12,17H,9-11,13-16H2,(H2,21,22,23,25) |
Clave InChI |
YHTARKSWJCMIGT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCNC(=S)NC2=CC=CC=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid](/img/structure/B12547809.png)
![6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B12547820.png)
![1-Methoxy-3-[methoxy(phenyl)methyl]benzene](/img/structure/B12547828.png)






![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)


![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
